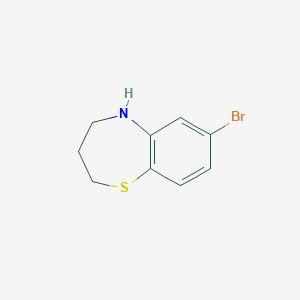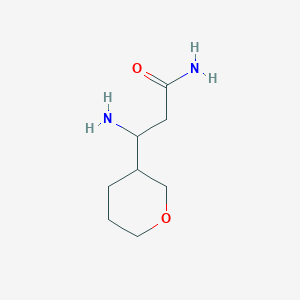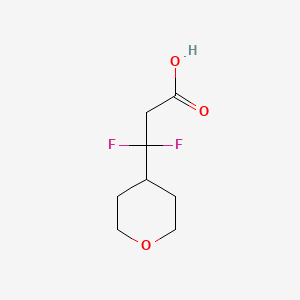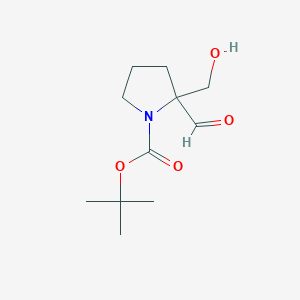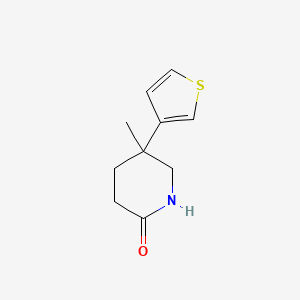
5-Methyl-5-(thiophen-3-yl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-(thiophen-3-yl)piperidin-2-one is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(thiophen-3-yl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-thiophenecarboxaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired piperidinone . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for monitoring and control .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-5-(thiophen-3-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
5-Methyl-5-(thiophen-3-yl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 5-Methyl-5-(thiophen-3-yl)piperidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds, contributing to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its various substituted forms.
Thiophene Derivatives: Compounds such as thiophene and its halogenated or nitrated derivatives.
Uniqueness
5-Methyl-5-(thiophen-3-yl)piperidin-2-one is unique due to the combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H13NOS |
|---|---|
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
5-methyl-5-thiophen-3-ylpiperidin-2-one |
InChI |
InChI=1S/C10H13NOS/c1-10(8-3-5-13-6-8)4-2-9(12)11-7-10/h3,5-6H,2,4,7H2,1H3,(H,11,12) |
Clé InChI |
YHJBEKITYXTMRD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)NC1)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13243014.png)
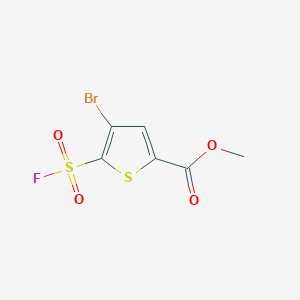
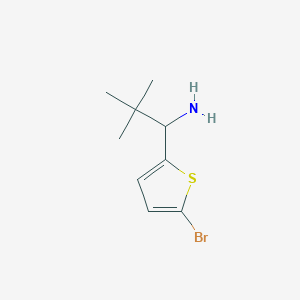
![2-[(2-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13243033.png)

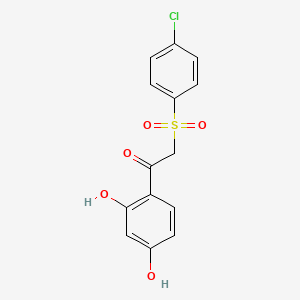
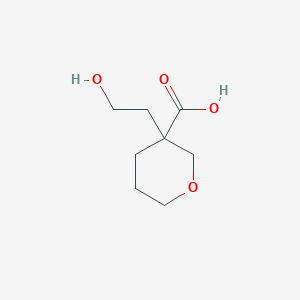
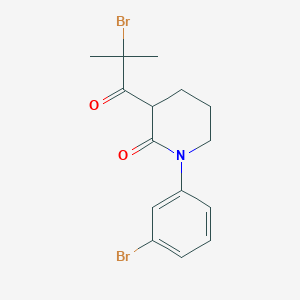
![(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol](/img/structure/B13243067.png)

